Cas no 312743-29-6 (4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide)

4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide structure
312743-29-6 structure
Product name:4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide
CAS No:312743-29-6
MF:C27H18N2O2S
Molecular Weight:434.509025096893
CID:6229148
PubChem ID:4333084

4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide
    • N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide
    • 4-BENZOYL-N-[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZAMIDE
    • Oprea1_687740
    • 312743-29-6
    • N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-benzoylbenzamide
    • AKOS001415880
    • Z28933233
    • F0882-1026
    • インチ: 1S/C27H18N2O2S/c30-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)26(31)28-22-11-5-4-10-21(22)27-29-23-12-6-7-13-24(23)32-27/h1-17H,(H,28,31)
    • InChIKey: QUQYJGQOZIEPOW-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C1=CC=CC=C1NC(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)=O

計算された属性

  • 精确分子量: 434.10889899g/mol
  • 同位素质量: 434.10889899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 32
  • 回転可能化学結合数: 5
  • 複雑さ: 656
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 6.2
  • トポロジー分子極性表面積: 87.3Ų

4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0882-1026-2mg
4-benzoyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
312743-29-6 90%+
2mg
$59.0 2023-08-08
Life Chemicals
F0882-1026-10mg
4-benzoyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
312743-29-6 90%+
10mg
$79.0 2023-08-08
Life Chemicals
F0882-1026-10μmol
4-benzoyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
312743-29-6 90%+
10μmol
$69.0 2023-08-08
Life Chemicals
F0882-1026-5mg
4-benzoyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
312743-29-6 90%+
5mg
$69.0 2023-08-08
Life Chemicals
F0882-1026-30mg
4-benzoyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
312743-29-6 90%+
30mg
$119.0 2023-08-08
Life Chemicals
F0882-1026-50mg
4-benzoyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
312743-29-6 90%+
50mg
$160.0 2023-08-08
Life Chemicals
F0882-1026-40mg
4-benzoyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
312743-29-6 90%+
40mg
$140.0 2023-08-08
Life Chemicals
F0882-1026-2μmol
4-benzoyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
312743-29-6 90%+
2μmol
$57.0 2023-08-08
Life Chemicals
F0882-1026-4mg
4-benzoyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
312743-29-6 90%+
4mg
$66.0 2023-08-08
Life Chemicals
F0882-1026-3mg
4-benzoyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
312743-29-6 90%+
3mg
$63.0 2023-08-08

4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide 関連文献

4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamideに関する追加情報

4-Benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide (CAS No. 312743-29-6): A Comprehensive Overview

4-Benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide (CAS No. 312743-29-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique benzothiazole and benzamide moieties, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The chemical structure of 4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide is composed of a benzothiazole ring, a benzamide group, and a benzoyl substituent. These functional groups contribute to the compound's stability and reactivity, making it suitable for detailed pharmacological studies. The benzothiazole moiety, in particular, is known for its ability to interact with biological targets such as enzymes and receptors, which is crucial for its potential therapeutic effects.

Recent studies have highlighted the potential of 4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide in various medical applications. One notable area of research is its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide has also shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. These findings underscore the potential of 4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide as an anticancer agent.

In addition to its therapeutic potential, the synthesis and characterization of 4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide have been extensively studied. Various synthetic routes have been developed to optimize the yield and purity of this compound. One common approach involves the reaction of 4-benzoylbenzoyl chloride with 2-aminothiophenol followed by coupling with an appropriate amine. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized product.

The pharmacokinetic properties of 4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide are also an important area of investigation. Preliminary studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is moderate to high, making it suitable for oral administration in preclinical and clinical settings. Furthermore, the compound exhibits low toxicity in animal models, which is a crucial factor for its safety profile.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These trials are expected to provide valuable insights into the potential therapeutic applications of this compound.

In conclusion, 4-Benzoyl-N-2-(1,3-benzothiazol-2-yl)phenylbenzamide (CAS No. 312743-29-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a promising candidate for the treatment of inflammatory diseases and cancer. Ongoing research continues to uncover new aspects of its pharmacological profile, further solidifying its importance in the field.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD